Quantified Topological and Electronic Differences vs. para-Isomer for Modeling Studies
The ortho-substitution pattern of 1-ethoxy-2-methoxybenzene results in a higher molecular complexity (104.0) compared to the para-isomer, 1-ethoxy-4-methoxybenzene (95.7) [1][2]. This structural difference translates into distinct predicted metabolic profiles, notably a stronger inhibition potential for CYP450 1A2 for the target compound (Probability: 0.8601) relative to the para-isomer (0.9087) [3][4]. Such differences are critical for studies involving drug metabolism or toxicity screening where subtle structural variations can alter outcomes.
| Evidence Dimension | Predicted ADMET Properties and Topological Complexity |
|---|---|
| Target Compound Data | Complexity: 104.0; CYP1A2 Inhibitor Probability: 0.8601; CYP2C9 Inhibitor Probability: 0.8782 |
| Comparator Or Baseline | 1-Ethoxy-4-methoxybenzene (para-isomer): Complexity: 95.7; CYP1A2 Inhibitor Probability: 0.9087; CYP2C9 Inhibitor Probability: 0.9637 |
| Quantified Difference | Complexity: +8.7% higher for target; CYP1A2 Inhibitor Probability: 5.3% lower for target; CYP2C9 Inhibitor Probability: 8.9% lower for target |
| Conditions | Computed properties and ADMET prediction models (as per source databases) |
Why This Matters
For researchers building predictive models (e.g., QSAR, ADMET), the distinct electronic and topological parameters of the ortho-isomer provide a necessary data point that cannot be extrapolated from the more symmetric para-isomer, ensuring model accuracy and relevance.
- [1] RXNfinder. (n.d.). 1-Ethoxy-2-methoxybenzene. Compound Datasheet. Retrieved from https://www.rxnfinder.org/additivechem/alldatas/EuropaFlavouring/321/ View Source
- [2] RXNfinder. (n.d.). 1-Ethoxy-4-methoxybenzene. Compound Datasheet. Retrieved from https://www.rxnfinder.org/additivechem/alldatas/EuropaFlavouring/322/ View Source
- [3] RXNfinder. (n.d.). ADMET Predicted Profile for 1-Ethoxy-2-methoxybenzene (CID 87170). Retrieved from https://www.rxnfinder.org/additivechem/alldatas/EuropaFlavouring/321/ View Source
- [4] RXNfinder. (n.d.). ADMET Predicted Profile for 1-Ethoxy-4-methoxybenzene (CID 78760). Retrieved from https://www.rxnfinder.org/additivechem/alldatas/EuropaFlavouring/322/ View Source
